1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole
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Overview
Description
1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[3,2-c]pyridine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with copper sulfate and sodium ascorbate as catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
Scientific Research Applications
1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another heterocyclic compound with a similar thieno[3,2-c]pyridine core.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a fused pyridine-pyrimidine structure, exhibiting similar biological activities.
Uniqueness
1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole stands out due to its unique combination of a thieno[3,2-c]pyridine moiety with a 1,2,3-triazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-14-7-9(12-13-14)11(16)15-4-2-10-8(6-15)3-5-17-10/h3,5,7H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXXKWHLGVSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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